![molecular formula C30H50O B008661 (3S,3aS,5aR,5bS,7aR,9S,11aR,11bR)-3a,5a,5b,8,8,11a-hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13-tetradecahydrocyclopenta[a]chrysen-9-ol CAS No. 106973-34-6](/img/structure/B8661.png)
(3S,3aS,5aR,5bS,7aR,9S,11aR,11bR)-3a,5a,5b,8,8,11a-hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13-tetradecahydrocyclopenta[a]chrysen-9-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boehmrol typically involves the cyclization of squalene, a natural precursor, through a series of enzymatic or chemical reactions. The process often includes the use of strong acids or bases to facilitate the cyclization and rearrangement of the squalene molecule into the desired triterpenoid structure.
Industrial Production Methods
Industrial production of Boehmrol may involve the extraction of squalene from natural sources such as shark liver oil or plant oils, followed by chemical modification to achieve the desired structure. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography.
化学反応の分析
Types of Reactions
Boehmrol undergoes various chemical reactions, including:
Oxidation: Boehmrol can be oxidized to form different oxygenated derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on Boehmrol, potentially altering its properties.
Substitution: Substitution reactions, particularly at the hydroxyl group, can lead to the formation of various esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Acid chlorides and alkyl halides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Boehmrol, each with potentially unique properties and applications.
科学的研究の応用
Boehmrol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex triterpenoid derivatives.
Biology: Studied for its potential role in cell signaling and membrane structure.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of cosmetics and pharmaceuticals due to its bioactive properties.
作用機序
The mechanism of action of Boehmrol involves its interaction with specific molecular targets and pathways. It is believed to modulate cell signaling pathways by interacting with membrane receptors and enzymes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in anti-inflammatory and anticancer mechanisms.
類似化合物との比較
Similar Compounds
Betulin: Another triterpenoid with similar structural features but different biological activities.
Lupeol: Known for its anti-inflammatory and anticancer properties, similar to Boehmrol.
Oleanolic Acid: A triterpenoid with well-documented medicinal properties.
Uniqueness of Boehmrol
Boehmrol stands out due to its unique structural configuration and the specific biological activities it exhibits
特性
CAS番号 |
106973-34-6 |
|---|---|
分子式 |
C30H50O |
分子量 |
426.7 g/mol |
IUPAC名 |
(3S,3aS,5aR,5bS,7aR,9S,11aR,11bR)-3a,5a,5b,8,8,11a-hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13-tetradecahydrocyclopenta[a]chrysen-9-ol |
InChI |
InChI=1S/C30H50O/c1-19(2)20-9-10-21-22-11-12-24-28(6)15-14-25(31)26(3,4)23(28)13-16-30(24,8)29(22,7)18-17-27(20,21)5/h19-20,23-25,31H,9-18H2,1-8H3/t20-,23-,24+,25-,27-,28-,29-,30-/m0/s1 |
InChIキー |
HJJIKWDBPMITIM-OABUCADMSA-N |
SMILES |
CC(C)C1CCC2=C3CCC4C5(CCC(C(C5CCC4(C3(CCC12C)C)C)(C)C)O)C |
異性体SMILES |
CC(C)[C@@H]1CCC2=C3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@@]4([C@]3(CC[C@@]12C)C)C)(C)C)O)C |
正規SMILES |
CC(C)C1CCC2=C3CCC4C5(CCC(C(C5CCC4(C3(CCC12C)C)C)(C)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol](/img/structure/B8582.png)

![N-Isopentil-3-isogranatanina bromidrato [Italian]](/img/structure/B8591.png)
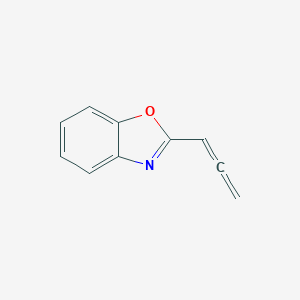
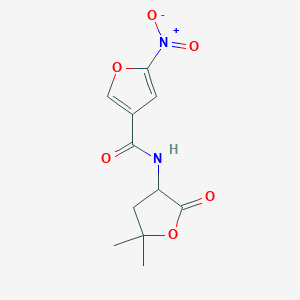
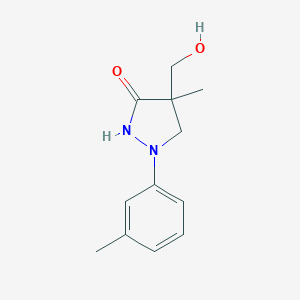
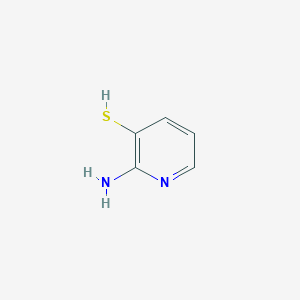
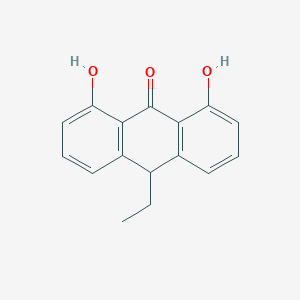
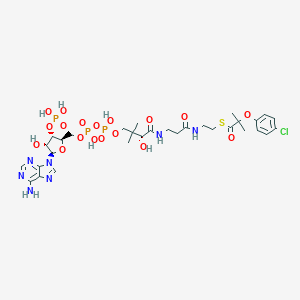
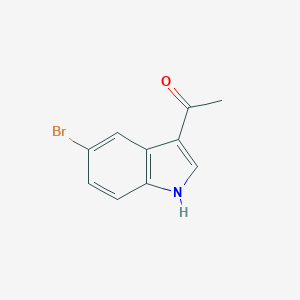
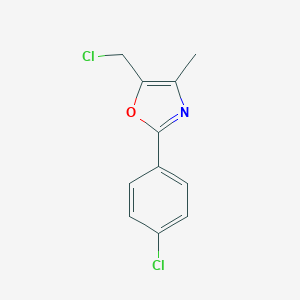
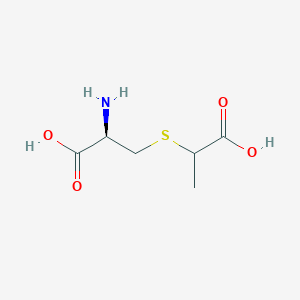
![[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate](/img/structure/B8610.png)
